2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Scientific Research Applications
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The compound 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of biological targets.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives bind to the heme iron atom of ferric cytochrome P450 . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can be influenced by the polar nature of the imidazole ring . This can improve the solubility of the compound, potentially enhancing its bioavailability . .
Result of Action
The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield amines .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: This compound contains an imidazole ring with a hydroxyethyl group, similar to the imidazole moiety in 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features a benzimidazole ring, which is structurally similar to the imidazole ring in the target compound.
Uniqueness
This compound is unique due to the presence of both imidazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(1H-imidazol-2-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACMVISDTWGEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.